N-succinimidyl propionate

CAS No.: 862415-66-5

Cat. No.: VC8474110

Molecular Formula: C7H9NO4

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862415-66-5 |

|---|---|

| Molecular Formula | C7H9NO4 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) propanoate |

| Standard InChI | InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 |

| Standard InChI Key | AASBXERNXVFUEJ-UHFFFAOYSA-N |

| SMILES | CCC(=O)ON1C(=O)CCC1=O |

| Canonical SMILES | CCC(=O)ON1C(=O)CCC1=O |

Introduction

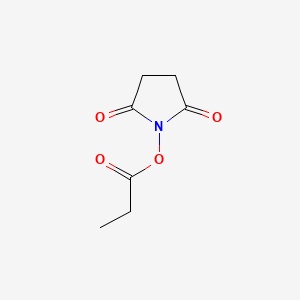

Chemical Structure and Fundamental Properties of N-Succinimidyl Propionate

N-succinimidyl propionate (CAS 30364-55-7) is an acylating agent characterized by a succinimide ester group linked to a propionate moiety. Its molecular structure, , features a reactive N-hydroxysuccinimide (NHS) ester, which undergoes nucleophilic substitution with primary amines (-NH) to form stable amide bonds . This reactivity is optimized at slightly alkaline conditions (pH 7.5–8.5), where deprotonated amines efficiently attack the electrophilic carbonyl carbon of the NHS ester.

Applications in Bioconjugation and Protein Engineering

Covalent Protein Modification

NSP’s primary application lies in conjugating biomolecules, such as antibodies or enzymes, to functional groups like fluorophores, biotin, or polyethylene glycol (PEG). For instance, lysine residues on proteins react with NSP to introduce prosthetic groups, enabling detection via fluorescence microscopy or ELISA . A comparative analysis of conjugation efficiency under varying pH conditions reveals optimal labeling at pH 8.5, achieving >90% yield within 30 minutes .

Surface Functionalization of Nanoparticles

In nanotechnology, NSP modifies gold or silica nanoparticle surfaces to enhance biocompatibility. By attaching targeting ligands (e.g., folate or RGD peptides), researchers improve nanoparticle specificity for cancer cells. Studies demonstrate a 40% increase in cellular uptake when NSP-functionalized nanoparticles are compared to unmodified counterparts .

Tritium Labeling for Radioligand Assays

A groundbreaking application of NSP involves synthesizing tritiated compounds for receptor binding studies. In a 2023 ACS Omega study, researchers conjugated [H]NSP to neuromedin S (NMS), a neuropeptide targeting the NMUR2 receptor . The reaction, conducted in PBS (pH 8.5) at 22°C, yielded two major radiolabeled products with 13% and 7% radioactive yields, respectively (Table 1).

Table 1: Radiochemical Yields in Tritium Labeling of NMS Using [H]NSP

| Fraction | Retention Time (min) | Radioactive Yield (%) | Purity (%) |

|---|---|---|---|

| b | 7.9–8.1 | 13 | >95 |

| c | 8.3 | 7 | >95 |

This approach preserved NMS’s binding affinity, underscoring NSP’s utility in creating bioactive radiotracers .

Synthesis and Stability Profiling

Industrial Synthesis Pathways

NSP is synthesized via a two-step process:

-

Propionylation of N-hydroxysuccinimide: Propionic acid reacts with NHS in the presence of dicyclohexylcarbodiimide (DCC), forming an active ester intermediate.

-

Purification: Column chromatography removes byproducts, yielding >98% pure NSP .

Hydrolysis Kinetics

The compound’s half-life in aqueous buffers varies with pH:

-

pH 7.4: 4.2 hours

-

pH 8.5: 1.5 hours

-

pH 9.0: 0.8 hours

These data necessitate careful timing in conjugation reactions to maximize efficiency .

Case Study: Tritium Labeling of Neuromedin S

Experimental Design

Researchers treated NMS with [H]NSP (90 Ci/mmol) in PBS (pH 8.5) for 30 minutes, followed by HPLC purification. Two labeled fractions (b and c) were isolated, with molecular masses confirming single propionate additions (Table 2) .

Table 2: Mass Spectrometry Analysis of Labeled NMS Derivatives

| Fraction | Observed Mass (Da) | Theoretical Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| b₁ | 3846.0547 | 3846.0468 | 2.1 |

| b₂ | 3846.0605 | 3846.0468 | 3.6 |

| c | 3846.0576 | 3846.0468 | 2.8 |

Biological Validation

Binding assays revealed that fraction c maintained 89% of native NMS’s affinity for NMUR2, whereas fraction b exhibited reduced activity (62%). This highlights the importance of conjugation site selection in preserving bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume